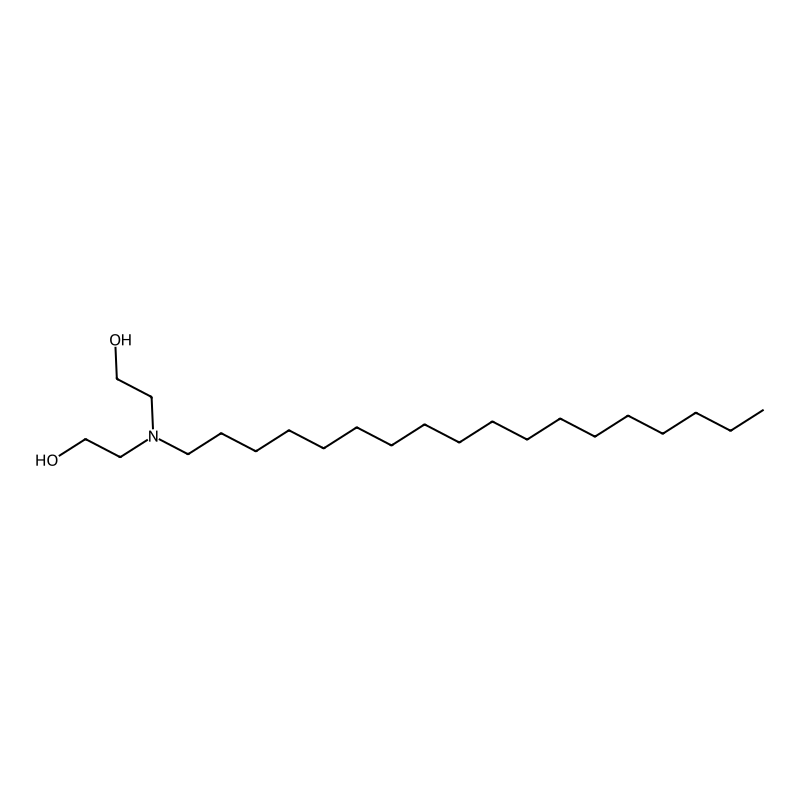Stearyldiethanolamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Material Science Research:
- Polymer Additives: SDEA can act as an antistatic agent in polymer blends, improving their conductivity and reducing static electricity build-up []. This is crucial for research on various polymer materials, including films, coatings, and textiles.
Colloidal and Interfacial Science:
- Emulsion Stabilization: SDEA acts as an emulsifying agent, helping stabilize oil-in-water or water-in-oil emulsions. This property is valuable in research on various colloidal systems, such as studying drug delivery or developing cosmetic formulations.
Cell and Tissue Research:
- Cell Membrane Studies: SDEA can be used to permeabilize cell membranes, allowing researchers to introduce specific molecules into the cells for further investigation. This is useful in studying cellular processes, drug uptake mechanisms, and other aspects of cell biology.
Environmental Science Research:
Stearyldiethanolamine is an organic compound with the chemical formula C22H47NO2. It consists of a long-chain fatty acid component, stearyl, attached to diethanolamine. This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. It typically appears as a viscous liquid or solid depending on the temperature, with a melting point around 46 °C and a boiling point between 260-285 °C at reduced pressure .
The exact mechanism by which SDE exerts its antibacterial effects remains unclear. However, its amphiphilic nature might be a key factor. Amphiphilic molecules can disrupt bacterial cell membranes, leading to cell death []. Further research is needed to elucidate the specific mechanism of SDE's antibacterial action.
Research indicates that stearyldiethanolamine exhibits antibacterial properties, making it suitable for applications in antibacterial freshness-keeping films and nonwoven fabrics. Its efficacy against certain bacterial strains suggests potential use in personal care products and medical applications where antimicrobial activity is desired . Additionally, its amphiphilic nature allows it to function effectively in various biological systems.
Stearyldiethanolamine can be synthesized through several methods:
- Reaction with Halides: The most common method involves reacting diethanolamine with 1-bromooctadecane under controlled conditions. This reaction typically requires a catalyst to facilitate the nucleophilic substitution process.
- Esterification: Another method includes the esterification of diethanolamine with stearic acid or its derivatives, which also results in the formation of stearyldiethanolamine.
- Addition Reactions: Ethylene oxide can be added to octadecylamine under specific conditions to yield stearyldiethanolamine as a product .
Stearyldiethanolamine has diverse applications across various industries:
- Personal Care Products: It is commonly used in cosmetics and shampoos due to its emulsifying and thickening properties.
- Antimicrobial Agents: Its antibacterial properties make it suitable for use in textiles and coatings that require antimicrobial activity.
- Surfactants: It serves as a surfactant in cleaning products, enhancing foaming and emulsification.
- Industrial
Studies on the interactions of stearyldiethanolamine with biological membranes indicate that its amphiphilic nature allows it to integrate into lipid bilayers. This property enhances its effectiveness as an antimicrobial agent by disrupting bacterial membranes. Moreover, its compatibility with various formulations makes it a versatile ingredient in both cosmetic and industrial applications .
Several compounds share structural or functional similarities with stearyldiethanolamine:
Stearyldiethanolamine is unique due to its long-chain fatty acid structure, which enhances its emulsifying and surfactant properties compared to other similar compounds. Its specific antibacterial activity further distinguishes it from typical surfactants like diethanolamine and cocamidopropyl betaine.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (56.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (90.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (64.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (34.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (31.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (42.99%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (41.63%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Environmental Hazard
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
Not Known or Reasonably Ascertainable
Textiles, apparel, and leather manufacturing
Ethanol, 2,2'-(octadecylimino)bis-: ACTIVE








